Dimethyl adipimidate monohydrochloride

Protein crosslinking Bacteriorhodopsin Lysine modification

Securing membrane-permeable, mid-range crosslinkers for consistent structural proteomics is challenging. Dimethyl adipimidate monohydrochloride is the exact solution, providing a defined 8.3-8.6 Å bridge for specific spatial mapping that shorter imidoesters miss. - Delivers 1.4-1.6x enzyme thermal half-life gains vs. native proteins. - Captures specific glycolipid-protein interactions (GP-B complex) with high spatial resolution. - Enables unique Na+ channel inactivation phenotype in electrophysiology. Each lot is quality-controlled for amine-reactivity, ensuring reproducible crosslinking mass spectrometry (XL-MS) workflows without requiring specialized immobilization matrices.

Molecular Formula C8H17ClN2O2
Molecular Weight 208.68 g/mol
CAS No. 1185010-68-7
Cat. No. B11726978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl adipimidate monohydrochloride
CAS1185010-68-7
Molecular FormulaC8H17ClN2O2
Molecular Weight208.68 g/mol
Structural Identifiers
SMILESCOC(=N)CCCCC(=N)OC.Cl
InChIInChI=1S/C8H16N2O2.ClH/c1-11-7(9)5-3-4-6-8(10)12-2;/h9-10H,3-6H2,1-2H3;1H
InChIKeyJKNIOHXBRYZCTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Adipimidate Monohydrochloride: Technical Overview


Dimethyl adipimidate monohydrochloride (CAS 1185010-68-7) is a membrane-permeable, homobifunctional imidoester crosslinking reagent with a 6-carbon adipate backbone and an 8.3–8.6 Å spacer arm [1]. It reacts specifically with primary amine groups (lysine ε-amino groups and protein N-termini) to form stable amidine bonds without altering the net charge of the target molecule [2]. As the monohydrochloride salt form (C₈H₁₇ClN₂O₂, MW 208.69), it offers distinct physicochemical properties compared to the more common dihydrochloride variant, including a lower molecular weight per mole of active crosslinker and altered hydrolysis kinetics in aqueous buffer systems . The compound is primarily employed in protein structure elucidation, enzyme immobilization, membrane protein topology mapping, and as an antisickling agent in hematology research [3].

1
Crosslinking workflow: 8.6 Å spacer arm for mid-range protein-protein and protein-lipid bridging
2
Reactive chemistry: Primary amine-specific homobifunctional imidoester; stable amidine bond formation
3
Salt form selection: Monohydrochloride variant with distinct hydrolysis kinetics vs. dihydrochloride

Why Generic Imidoesters Cannot Replace DMA


Homobifunctional imidoesters constitute a family of amine-reactive crosslinkers that share identical reactive end-group chemistry but differ critically in their methylene spacer arm length. Dimethyl adipimidate (DMA), dimethyl pimelimidate (DMP), and dimethyl suberimidate (DMS) possess 6-, 7-, and 8-carbon backbones respectively, yielding maximum crosslinking spans of approximately 8.3–8.6 Å, 9.2 Å, and 11.0–11.3 Å [1]. This spacer arm difference directly governs which amino groups can be bridged intramolecularly, the extent of lysine residue modification, and whether oligomerization occurs [2]. Substituting DMA with DMS or DMP fundamentally alters the spatial constraints of the crosslinking reaction, producing different crosslinked species, distinct functional consequences on enzyme activity, and divergent thermal stability outcomes [3]. Additionally, the monohydrochloride salt form (1 HCl equivalent) versus the dihydrochloride form (2 HCl equivalents) affects the buffering requirements and hydrolysis kinetics in aqueous reaction media, further complicating direct substitution without protocol re-optimization [4].

Spacer length
DMA: 8.6 Å mid-range bridging
Longer (DMS 11 Å) or shorter (DMP 9.2 Å) spacers may capture different lysine pairs and alter crosslinking outcomes
Salt stoichiometry
Monohydrochloride (1 HCl)
Dihydrochloride form (2 HCl) may shift buffer requirements and hydrolysis rate; protocol re-optimization may be needed
Functional effect
Bifunctional crosslinking required
Monofunctional imidoesters or amine-blocking reagents may not replicate bifunctional crosslinker effects at comparable concentrations

DMA: Quantitative Differentiation from Imidoester Comparators


Spacer Arm-Dependent Lysine Modification in Bacteriorhodopsin

In bacteriorhodopsin purple membrane preparations, dimethyl adipimidate (8.3 Å chain length) amidinates approximately 5 out of 6 free lysine residues, whereas dimethyl suberimidate (11.3 Å chain length) under identical conditions reacts with only 2–3 residues [1]. Despite less extensive modification, DMA produces more marked inhibition of photoreaction activity than DMS, indicating that the shorter spacer arm introduces intramolecular crosslinks that constrain conformational mobility required for proton pumping [1]. This differential modification pattern is spacer-length dependent and cannot be achieved by longer-chain imidoesters.

Lysine modification extent
Head-to-head
DMA modifies ~5 of 6 free lysines vs. 2–3 for DMS in bacteriorhodopsin
Shorter spacer may introduce intramolecular crosslinks that constrain conformational mobility
Reported photoreaction activity inhibition more marked with DMA despite broader modification
Protein crosslinking Bacteriorhodopsin Lysine modification Membrane protein topology

Spacer Length Requirement for GP-B Glycolipid-Protein Crosslinking

In human erythrocyte ghost membranes, a systematic comparison of imidoesters with varying spacer lengths revealed that GP-A crosslinked product could be produced by all reagents tested (dimethyl malonimidate 4.9 Å; dimethyl succinimidate 6.1 Å; dimethyl adipimidate 8.6 Å; dimethyl suberimidate 11 Å), but GP-B crosslinked complex could only be generated by dimethyl adipimidate and dimethyl suberimidate [1]. The 8.6 Å spacer of DMA defines the minimum distance threshold required to capture the glycolipid-protein association that produces GP-B, while shorter reagents (malonimidate, succinimidate) cannot span this distance [1].

GP-B complex capture
Head-to-head
GP-B crosslink formed only with spacer ≥8.6 Å; DMA is the minimal-length imidoester capable
Defines minimum distance threshold for glycolipid-protein interaction mapping
Shorter reagents (4.9 Å, 6.1 Å) cannot capture this interaction in erythrocyte ghosts
Erythrocyte membrane Glycolipid-protein interaction Crosslinking SDS-PAGE

Thermal Stabilization of Trypsin via Intramolecular Crosslinking

Intramolecular crosslinking of trypsin with dimethyl adipimidate, which modified an average of 9.5 out of 14 free amino groups, resulted in a much slower rate of autolysis at 40°C compared to native trypsin [1]. In a separate enzyme system, cellulase modified with DMA showed thermal stability increased by 1.4- to 1.6-fold compared to native enzyme (measured by ki values for thermal inactivation) [2]. For β-galactosidase, DMA-crosslinked enzyme entrapped in polyacrylamide hydrolyzed 47% of milk lactose in 6 hours at 55°C, whereas entrapped native enzyme hydrolyzed only 31% substrate under identical conditions [1].

Thermal stabilization
Head-to-head
β-galactosidase: 47% vs. 31% lactose hydrolysis (55°C, 6h); cellulase: 1.4–1.6× thermal half-life
Reported enzyme stabilization supports higher-temperature reaction conditions
Trypsin autolysis reduced; polyacrylamide-entrapped system context
Enzyme stabilization Trypsin Autolysis Protein engineering

Bisimidate Bifunctionality Is Essential for Cellular Activity

In adipocyte metabolic activity assays, bisimidates including dimethyl adipimidate were compared to their monofunctional analogs. The monofunctional analog was approximately 100-fold less active in altering cellular metabolic activity than the bifunctional bisimidate crosslinkers [1]. This dramatic potency differential establishes that the covalent crosslinking function—requiring two reactive imidoester groups bridged by the adipate spacer—is mechanistically essential for the observed biological effects, and that monofunctional reagents cannot serve as substitutes.

Bifunctional requirement
Cross-study
~100-fold lower activity for monofunctional analog vs. bifunctional DMA in adipocyte assays
Covalent crosslinking architecture appears mechanistically essential for reported cellular effects
Data to verify; monofunctional reagents may not serve as substitutes
Structure-activity relationship Cellular metabolic activity Bisimidate Crosslinking mechanism

Sodium Channel Inactivation: Spacer-Dependent Kinetics

In voltage-clamped frog nerve fibers, three bisimidoesters with identical reactive chemistry but different spacer lengths were compared for their effects on Na channel function. Both the longest (dimethyl suberimidate, DMS) and shortest (dimethyl adipimidate, DMA) crosslinkers caused irreversible reduction of Na currents and gating currents, but only DMA (the shortest) made Na current inactivation slow and incomplete [1]. All reagents shifted the steady-state inactivation curve (h∞) by greater than 25 mV in the hyperpolarizing direction without affecting activation voltage dependence [1].

Na channel phenotype
Head-to-head
Only DMA produced slow/incomplete Na current inactivation; DMS did not replicate this phenotype
Qualitatively distinct electrophysiological endpoint; may support Na channel gating studies
Both reagents shifted h∞ >25 mV hyperpolarizing; frog nerve fiber context
Ion channel Sodium current Gating current Electrophysiology

Spacer Length Hierarchy in Imidoester Crosslinkers

The systematic evaluation of the imidoester homologous series establishes a precise spacer length hierarchy: dimethyl malonimidate (4.9 Å), dimethyl succinimidate (6.1 Å), dimethyl adipimidate (8.6 Å), and dimethyl suberimidate (11 Å) [1]. DMA occupies a critical mid-range position: longer than succinimidate, enabling capture of interactions that require >6.1 Å bridging distance, yet shorter than suberimidate, providing higher spatial resolution for distance mapping applications. In collagen crosslinking studies, successful crosslinking was observed with DMA (0.77 nm) and DMS (1.1 nm), with DMP (0.92 nm) showing lesser effectiveness, indicating that the adipate spacer occupies a conformational sweet spot for certain protein matrices [2].

Spacer hierarchy
Class-level
DMA 8.6 Å sits between succinimidate (6.1 Å) and suberimidate (11 Å) in the imidoester series
Provides intermediate bridging capacity; context-dependent substitution review needed
Collagen crosslinking studies suggest adipate spacer as a conformational preference in some matrices
Crosslinker selection Spacer arm Imidoester Protein-protein distance

DMA: Evidence-Backed Application Scenarios


Enzyme Thermal Stabilization for Industrial Biocatalysis

DMA crosslinking increases the thermal half-life of cellulase by 1.4- to 1.6-fold [1] and enables crosslinked β-galactosidase to achieve 47% lactose hydrolysis at 55°C compared to 31% for native enzyme [2]. Procurement of DMA for enzyme stabilization protocols provides validated, quantitative improvements in enzyme durability and operational temperature tolerance without requiring specialized immobilization matrices.

Membrane Protein Topology Mapping by Crosslinking

DMA's 8.6 Å spacer arm provides a defined mid-range bridging distance [3] that captures specific glycolipid-protein interactions (GP-B complex) that shorter 4.9 Å and 6.1 Å imidoesters cannot [4]. This spacer-length specificity makes DMA the minimal-length imidoester suitable for mapping membrane protein-lipid associations with higher spatial resolution than the longer 11 Å dimethyl suberimidate.

Sodium Channel Inactivation Phenotype Studies

DMA uniquely produces slow and incomplete Na current inactivation in voltage-clamped nerve fiber preparations—an effect not observed with dimethyl suberimidate under identical conditions [5]. Electrophysiology laboratories studying sodium channel gating mechanisms should select DMA specifically when this distinct inactivation phenotype is the experimental endpoint of interest.

Isotope-Labeled Crosslinking for Structural Mass Spectrometry

DMA has been validated in isotope multiplet methods using 1:1 mixtures of isotopically labeled and unlabeled crosslinker (DMA paired with disuccinimidyladipate) to enhance visualization of crosslinked peptides in tryptic digests [6]. This established workflow enables structural proteomics laboratories to confidently procure DMA for crosslinking mass spectrometry (XL-MS) applications requiring amine-reactive, mid-range spacer chemistry.

Application
Selection Property
Validation Focus
Enzyme stabilization research
Thermal half-life extension
Retained catalytic activity under elevated temperature
Membrane protein topology mapping
Mid-range spacer specificity (8.6 Å)
Spatial resolution of protein-lipid proximity relationships
Ion channel gating studies
Distinct inactivation phenotype
Slow/incomplete Na current inactivation endpoint
Crosslinking mass spectrometry
Amine-reactive mid-range chemistry
Isotope-labeled workflow compatibility

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